molecular formula C12H13BrF3NO B8156990 1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine

1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine

Cat. No.: B8156990
M. Wt: 324.14 g/mol
InChI Key: SIFINYQCBHHKKZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine is a chemical compound that features a piperidine ring substituted with a 3-bromo-5-(trifluoromethoxy)phenyl group

Preparation Methods

The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-(trifluoromethoxy)benzene and piperidine.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the 3-bromo-5-(trifluoromethoxy)benzene under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the phenyl group.

    Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation.

    Major Products: The major products formed depend on the specific reaction pathway, such as substituted piperidines or modified phenyl derivatives.

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(3-Bromo-4-(trifluoromethoxy)phenyl)piperidine and 1-(3-Bromo-2-(trifluoromethoxy)phenyl)piperidine.

    Uniqueness: The unique substitution pattern on the phenyl ring and the presence of the trifluoromethoxy group confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethoxy)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c13-9-6-10(17-4-2-1-3-5-17)8-11(7-9)18-12(14,15)16/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFINYQCBHHKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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